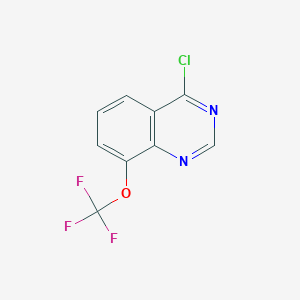

4-Chloro-8-(trifluoromethoxy)quinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry in Organic and Medicinal Research

The history of quinazoline chemistry dates back to the 19th century, with the first synthesis reported by Bischler and Lang in 1895. researchgate.net Initially an area of academic curiosity, the quinazoline scaffold rapidly gained prominence in the mid-20th century as its derivatives were found in over 200 naturally occurring alkaloids isolated from a variety of plants, microorganisms, and animals. cbijournal.comsigmaaldrich.com This discovery of its natural prevalence spurred intensive research into its pharmacological potential.

Early investigations into synthetic quinazoline derivatives led to the discovery of compounds with a wide array of biological activities. This has established the quinazoline nucleus as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com Over the decades, research has evolved from the synthesis of simple derivatives to the development of complex, multi-functional molecules. Several quinazoline-based drugs have received regulatory approval and are now in clinical use, solidifying the scaffold's importance in modern drug discovery. cbijournal.com The continuous development of novel synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, has further expanded the accessible chemical space for quinazoline derivatives. nih.gov

Structural Features and Chemical Versatility of the Quinazoline Nucleus

The quinazoline molecule is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂. researchgate.netnih.gov It features a bicyclic structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov This fusion of two aromatic systems results in a planar molecule with unique electronic properties. nih.gov The presence and positions of the two nitrogen atoms in the pyrimidine ring (at positions 1 and 3) are crucial to its chemical behavior. researchgate.net

The chemical versatility of the quinazoline nucleus is one of its most significant attributes. The pyrimidine ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when substituted with good leaving groups like halogens. nih.gov In contrast, the benzene ring is more prone to electrophilic substitution, with the 8-position being the most reactive. nih.gov This differential reactivity allows for selective functionalization at various points on the scaffold, enabling the synthesis of a diverse library of derivatives. Furthermore, the nitrogen atoms can be protonated or alkylated, and the scaffold can participate in various cycloaddition and condensation reactions, further highlighting its chemical adaptability. nih.gov

Rationale for Research on Halogenated and Trifluoromethoxy-Substituted Quinazolines

The strategic introduction of halogen and trifluoromethoxy groups onto the quinazoline scaffold is a common and effective strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting molecules.

The 4-position of the quinazoline ring is a critical site for modification. A chloro substituent at this position is not merely a simple substitution but a key synthetic handle. The chlorine atom activates the 4-position for nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.com This allows for the facile introduction of a wide variety of nucleophiles, most notably anilines and other amines, to generate 4-aminoquinazoline derivatives. mdpi.comchemicalbook.com

This particular class of compounds, 4-anilinoquinazolines, has been extensively investigated and has yielded several successful anticancer drugs, such as gefitinib (B1684475) and erlotinib. mdpi.com The 4-chloroquinazoline (B184009), therefore, serves as a crucial intermediate in the synthesis of these and other biologically active molecules. The reactivity of the 4-chloro group enables chemists to readily explore structure-activity relationships by introducing diverse substituents at this position. mdpi.com

One of the primary advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The carbon-fluorine bonds are exceptionally strong, making the group resistant to metabolic degradation. Furthermore, the -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. This increased lipophilicity can also lead to stronger binding interactions with biological targets. The trifluoromethoxy group is often used to fine-tune the physicochemical properties of a drug candidate to optimize its pharmacokinetic profile.

Overview of Current Research Trajectories Pertaining to 4-Chloro-8-(trifluoromethoxy)quinazoline

A thorough review of the current scientific literature indicates that this compound is not a widely studied compound. There is a notable absence of published research specifically detailing its synthesis, characterization, or biological evaluation.

However, based on the established principles of quinazoline chemistry and the known effects of its substituents, a prospective research trajectory can be outlined. The compound serves as a potential intermediate for the synthesis of novel bioactive molecules. The 4-chloro group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The 8-trifluoromethoxy group would be expected to enhance the metabolic stability and lipophilicity of any resulting derivatives, potentially improving their drug-like properties.

Future research could focus on the synthesis of this compound and its subsequent use as a building block to create libraries of novel compounds. These derivatives could then be screened for a wide range of biological activities, particularly in areas where quinazolines have historically shown promise, such as oncology and infectious diseases. The combination of the reactive 4-chloro position and the property-modulating 8-trifluoromethoxy group makes this a molecule of potential interest for future drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of Key Functional Groups

| Functional Group | Hansch π Value (Lipophilicity) | Electronic Effect | Key Role in Drug Design |

|---|---|---|---|

| Chloro (-Cl) | +0.71 | Electron-withdrawing, Inductive | Synthetic handle for SNAr, Bioisostere for methyl group |

Table 2: Common Reactions of the Quinazoline Nucleus

| Position | Reaction Type | Common Reagents | Resulting Structure |

|---|---|---|---|

| 4-Position (with -Cl) | Nucleophilic Aromatic Substitution | Amines, Anilines, Alcohols | 4-aminoquinazolines, 4-alkoxyquinazolines |

| Benzene Ring (e.g., 8-Position) | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted benzene ring |

Structure

3D Structure

Properties

CAS No. |

959237-19-5 |

|---|---|

Molecular Formula |

C9H4ClF3N2O |

Molecular Weight |

248.59 g/mol |

IUPAC Name |

4-chloro-8-(trifluoromethoxy)quinazoline |

InChI |

InChI=1S/C9H4ClF3N2O/c10-8-5-2-1-3-6(16-9(11,12)13)7(5)14-4-15-8/h1-4H |

InChI Key |

POYADBSBOMLFHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)N=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Chloro 8 Trifluoromethoxy Quinazoline and Its Analogues

De Novo Synthesis of the Quinazoline (B50416) Core

The formation of the bicyclic quinazoline scaffold is the foundational step in the synthesis. This is typically achieved through cyclization strategies that build the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted benzene (B151609) derivative.

Cyclization Reactions from Anthranilic Acid Derivatives

One of the most established and versatile methods for constructing the quinazolin-4-one core, the direct precursor to the 4-chloro derivative, is the Niementowski quinazoline synthesis. wikipedia.org This reaction involves the condensation of an anthranilic acid with an amide. wikipedia.org The reaction of anthranilic acid with excess formamide, for instance, upon heating, leads to the formation of quinazolin-4(3H)-one through the cleavage of two water molecules. researchgate.net While classic thermal conditions often require high temperatures and can result in moderate yields, advancements using microwave irradiation have been shown to significantly accelerate the reaction and improve yields. researchgate.netnih.gov

Variations of this approach offer access to a wide range of analogues. For example, reacting anthranilic acid with orthoesters and an amine source like ammonium (B1175870) acetate (B1210297) can yield 2-substituted-4(3H)-quinazolinones. researchgate.net Another common two-step procedure involves first treating the anthranilic acid with an acylating agent like acetic anhydride (B1165640) to form an intermediate 2-substituted-benzoxazinone. researchgate.netnih.gov This stable intermediate can then be reacted with various nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, to open the oxazinone ring and subsequently cyclize to the desired 3-substituted or unsubstituted quinazolin-4-one. researchgate.netnih.gov

Table 1: Examples of Quinazoline Core Synthesis from Anthranilic Acid Derivatives

| Starting Material | Reagents | Key Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Formamide | Quinazolin-4(3H)-one | Niementowski Reaction | wikipedia.org |

| Anthranilic Acid | Acetic Anhydride, then Ammonia | 2-Methyl-quinazolin-4(3H)-one | Benzoxazinone Formation & Condensation | researchgate.netnih.gov |

| 2-Amino-3-nitrobenzoic acid | Ethyl Chloroformate, Acetic Anhydride, Ammonia | Nitro-quinazolinone derivative | Multi-step cyclization | nih.gov |

Multi-Component Reactions for Quinazoline Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical alternative for constructing the quinazoline skeleton. openmedicinalchemistryjournal.com MCRs combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. openmedicinalchemistryjournal.com This approach streamlines the synthetic process, often avoiding the need to isolate intermediates.

For example, 2,3-dihydroquinazolin-4(1H)-ones can be prepared through an efficient MCR involving isatoic anhydride, an aldehyde, and a 2-aminobenzothiazole (B30445) in an ionic liquid which acts as both the solvent and catalyst. openmedicinalchemistryjournal.com Other MCRs have been developed that utilize aromatic aldehydes, dimedone, and 2-aminobenzimidazole (B67599) with a solid acid catalyst to produce benzimidazo-quinazolinone derivatives. openmedicinalchemistryjournal.com These methods are valued for their operational simplicity and ability to rapidly generate libraries of diverse quinazoline analogues. openmedicinalchemistryjournal.com

Targeted Introduction of the 4-Chloro Substituent

With the quinazolin-4-one core constructed, the next critical step is the introduction of the chlorine atom at the C4 position. This functional group is key for subsequent derivatization, as it is a good leaving group for nucleophilic aromatic substitution reactions.

Chlorination of 4-Hydroxyquinazoline Precursors

The most direct and widely used method for installing the 4-chloro substituent is the chlorination of the corresponding 4-hydroxyquinazoline, which exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one. This transformation is typically achieved by treating the quinazolinone with a strong chlorinating agent.

Common reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The reaction is often performed by heating the quinazolinone in neat phosphorus oxychloride, sometimes in the presence of a base like triethylamine (B128534) or a catalyst such as N,N-dimethylformamide (DMF). The process converts the C4-carbonyl group into the desired C4-chloro functionality, yielding the 4-chloroquinazoline (B184009).

Table 2: Reagents for Chlorination of Quinazolin-4(3H)-ones

| Chlorinating Agent | Typical Conditions | Purpose |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, often with a base (e.g., triethylamine) | Converts C4-carbonyl to C4-chloro |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Converts C4-carbonyl to C4-chloro |

| Phosphorus pentachloride (PCl₅) | Heating with substrate | Converts C4-carbonyl to C4-chloro |

Halogen Exchange Reactions for C4 Substitution

While direct chlorination is most common, halogen exchange reactions can also be employed for C4 substitution. In the context of quinazoline chemistry, the reactivity of a C4-halogen bond follows the general trend for nucleophilic aromatic substitution, where C-I > C-Br > C-Cl > C-F. This hierarchy allows for the potential selective displacement of one halogen for another under specific conditions, although it is more common to use the highly reactive 4-chloroquinazoline as the starting point for introducing other groups.

Selective Incorporation of the 8-(Trifluoromethoxy) Group

The strategic placement of the 8-(trifluoromethoxy) group is a defining feature of the target molecule. Direct trifluoromethoxylation of a pre-formed quinazoline ring at the C8 position is synthetically challenging due to issues with regioselectivity and the harsh conditions often required.

Therefore, the most effective and common strategy is to incorporate this substituent at the very beginning of the synthetic sequence. This is achieved by starting with an anthranilic acid derivative that already contains the trifluoromethoxy group at the desired position. For the synthesis of 4-Chloro-8-(trifluoromethoxy)quinazoline, the key starting material would be 2-amino-3-(trifluoromethoxy)benzoic acid . apolloscientific.co.uk

This pre-functionalized precursor is then carried through the synthetic sequence described in section 2.1. For example, it would be subjected to a cyclization reaction (e.g., Niementowski synthesis with formamide) to form 8-(trifluoromethoxy)quinazolin-4(3H)-one. This intermediate, now bearing the correctly positioned trifluoromethoxy group, is then chlorinated as described in section 2.2.1 to yield the final target compound, this compound. The synthesis of the 2-amino-3-(trifluoromethoxy)benzoic acid precursor itself involves specialized fluorination chemistry, often starting from a corresponding aniline (B41778) or nitrobenzene (B124822) derivative. jove.comnih.gov

This "starting material" approach ensures complete regiocontrol for the trifluoromethoxy group, avoiding complex separation issues and providing an efficient and unambiguous route to the final product.

Strategies for Trifluoromethoxylation of Aromatic Systems

The incorporation of a trifluoromethoxy (-OCF₃) group onto an aromatic ring is a crucial step in the synthesis of this compound. The -OCF₃ group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com Its strong electron-withdrawing nature and lipophilicity can significantly modulate the physicochemical properties of a molecule. mdpi.comrsc.org

Several methods have been developed for the trifluoromethoxylation of aromatic systems. A common approach involves the use of trifluoromethylating reagents. mdpi.com For instance, hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, can directly introduce the trifluoromethoxy group onto phenols or other nucleophilic aromatic substrates. mdpi.com Another established method is the copper-mediated or -catalyzed trifluoromethoxylation of aryl halides or diazonium salts, often employing silver or cesium trifluoromethoxide as the nucleophilic source. mdpi.com A classic example is the Sandmeyer-type reaction where an aryl diazonium salt reacts with AgOCF₃ under mild conditions. mdpi.com

A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). nih.gov This method involves the reaction of an N-aryl-N-hydroxyacetamide with the Togni reagent II, followed by a thermal OCF₃-migration to afford the desired ortho-trifluoromethoxylated aniline. nih.gov Such anilines are valuable precursors for the construction of the quinazoline ring system.

| Reagent/Method | Substrate | Key Features |

| Hypervalent iodine(III) reagents | Phenols, nucleophilic aromatics | Direct electrophilic trifluoromethoxylation. mdpi.com |

| Copper-catalyzed reaction with AgOCF₃/CsOCF₃ | Aryl halides, aryl diazonium salts | Nucleophilic trifluoromethoxylation. mdpi.com |

| Togni reagent II | N-Aryl-N-hydroxyacetamides | Two-step protocol for ortho-trifluoromethoxylation of anilines. nih.gov |

Sequence-Specific Functionalization of the Benzo Ring

The synthesis of this compound requires the strategic introduction of substituents on the benzene portion of the quinazoline core. This often involves a multi-step sequence starting from a suitably substituted aniline. For example, a common route to 4-chloro-8-(trifluoromethyl)quinoline, a related heterocyclic system, begins with o-trifluoromethyl-aniline. google.com This aniline is condensed with ethyl ethoxymethylene malonate, followed by cyclization, saponification, and finally chlorination with phosphorus oxychloride to yield the target molecule. google.com A similar strategic approach can be envisioned for the synthesis of this compound, starting from 2-amino-3-(trifluoromethoxy)benzoic acid or a related precursor.

The functionalization of the benzo ring can also be achieved on a pre-formed quinazoline scaffold. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a variety of substituents. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction between an organoboron compound and an organic halide is a versatile method for forming C-C bonds. nih.gov This could be applied to a quinazoline bearing a halogen on the benzo ring to introduce new carbon-based functional groups.

Advanced Synthetic Routes and Process Optimization

Transition Metal-Catalyzed Methods for C-X Bond Formation

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of quinazoline derivatives. nih.gov Palladium- and copper-based catalysts are particularly prominent in forming carbon-heteroatom (C-N, C-O) and carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. acs.org This has been applied to the synthesis of N-arylamidines, which can then be cyclized to form quinazolines. mit.edu The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is effective for creating C-C bonds and has been used to synthesize polysubstituted quinazolinones and quinazolines. nih.govmdpi.com

Copper-catalyzed reactions, particularly Ullmann-type couplings, are also valuable for quinazoline synthesis. nih.govscilit.com A simple and efficient copper-catalyzed approach has been developed for the synthesis of quinazoline derivatives from substituted (2-bromophenyl)methylamines and amides. nih.govscilit.com This method proceeds via a sequential Ullmann-type coupling and aerobic oxidation. nih.govscilit.com

| Catalyst System | Reaction Type | Bond Formed | Application in Quinazoline Synthesis |

| Palladium(0) with biarylphosphine ligands | Buchwald-Hartwig Amination | C-N | Synthesis of N-arylamidines as quinazoline precursors. mit.edu |

| Palladium(II) acetate with phosphine (B1218219) ligands | Suzuki-Miyaura Coupling | C-C | Synthesis of polysubstituted quinazolines. nih.govmdpi.com |

| Copper(I) iodide | Ullmann-type Coupling | C-N | Synthesis of quinazolines from (2-bromophenyl)methylamines. nih.govscilit.comorganic-chemistry.org |

Green Chemistry Principles in Quinazoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods for heterocyclic compounds, including quinazolines. mdpi.comgoogle.comrsc.orgnih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. magnusconferences.comfrontiersin.org

Several green approaches to quinazoline synthesis have been reported. These include the use of deep eutectic solvents and microwaves, which can reduce the need for volatile organic solvents. tandfonline.com Metal-free synthetic methods are also being explored. For example, a four-component synthesis of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been developed under metal-free conditions. rsc.org Another approach involves the use of organocatalysts, such as salicylic (B10762653) acid, for the oxidative condensation of o-aminobenzylamines and benzylamines to form 2-substituted quinazolines. nih.gov The use of biomass-derived green solvents, like eucalyptol, has also been shown to be effective for the synthesis of quinazoline derivatives, with the added benefit of simplified product isolation through filtration. nih.gov

Derivatization Studies at the 4-Position

The chlorine atom at the 4-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal site for introducing a wide range of functional groups. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions with Nitrogen Nucleophiles

The reaction of 4-chloroquinazolines with nitrogen nucleophiles is a well-established and extensively studied method for the synthesis of 4-aminoquinazoline derivatives. researchgate.netnih.gov This reaction is a cornerstone in the development of many biologically active quinazoline-based compounds. The regioselectivity of the SNAr reaction, particularly in di- or tri-substituted quinazolines, is a key consideration. In the case of 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position. nih.gov

A variety of nitrogen nucleophiles can be employed in these reactions, including primary and secondary amines, anilines, and hydrazines. researchgate.netnih.gov For example, the synthesis of 4-(11-azidoundecyl-2-amino)quinazoline was achieved by coupling 4-chloroquinazoline with the appropriate amino-alkene, followed by functional group manipulation to introduce the azide. nih.gov Similarly, a (trifluoromethyl)diazirinyl analog of the insecticide fenazaquin (B1672487) was prepared by coupling 4-chloroquinazoline with 4-bromophenethyl alcohol that had been appropriately functionalized. nih.gov

The reaction conditions for these SNAr reactions can be varied to optimize yields and selectivity. Often, a base such as N,N-diisopropylethylamine (DIPEA) is used in a solvent like dioxane at elevated temperatures. mdpi.com

| Nitrogen Nucleophile | Product Type | Example Application |

| Primary and secondary amines | 4-Alkyl/Aryl-aminoquinazolines | Synthesis of bioactive compounds. mdpi.com |

| Anilines | 4-Anilinoquinazolines | Development of kinase inhibitors. |

| Hydrazines | 4-Hydrazinylquinazolines | Versatile intermediates for further derivatization. researchgate.net |

| Azide-containing amines | 4-(Azidoalkyl)aminoquinazolines | Synthesis of photoaffinity probes. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C4 Functionalization

The chlorine atom at the C4 position of the this compound ring is highly activated towards nucleophilic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents at this position.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between sp2-hybridized carbon atoms. In the context of this compound, this reaction would involve the coupling of the quinazoline with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 4-chloroquinazolines in Suzuki couplings is well-established. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), with bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, in solvent mixtures like toluene/water or dioxane/water.

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities at the C4 position. This reaction involves the coupling of a terminal alkyne with the 4-chloroquinazoline derivative, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like triethylamine or diisopropylethylamine. The resulting 4-alkynyl-8-(trifluoromethoxy)quinazolines are valuable precursors for the synthesis of more complex molecules. The reaction conditions for the Sonogashira coupling of 4-chloroquinazolines are generally mild, offering good functional group tolerance.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C4 Functionalization of Chloroquinazolines

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene/H₂O, Dioxane) | 4-Aryl/heteroaryl-8-(trifluoromethoxy)quinazoline |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPEA), Solvent (e.g., THF, DMF) | 4-Alkynyl-8-(trifluoromethoxy)quinazoline |

Other Carbon-Carbon Bond Forming Reactions at C4

Beyond the well-established palladium-catalyzed cross-coupling reactions, other carbon-carbon bond-forming strategies can be employed for the functionalization of the C4 position of this compound. These methods offer alternative pathways to introduce diverse carbon-based substituents.

Nucleophilic aromatic substitution (SNAr) reactions with carbon nucleophiles represent a direct approach. For instance, activated methylene (B1212753) compounds, such as malonates or cyanoacetates, can displace the C4-chloro group under basic conditions. This reaction provides access to quinazoline derivatives with functionalized alkyl chains at the C4 position, which can be further elaborated.

Organometallic reagents, such as Grignard or organolithium reagents, can also be utilized for C4-alkylation or arylation. However, the high reactivity of these reagents may lead to challenges with selectivity and functional group compatibility, often requiring careful control of reaction conditions, such as low temperatures. The presence of the electron-withdrawing trifluoromethoxy group at the 8-position may influence the reactivity of the quinazoline ring in these transformations.

Derivatization Studies at the 8-Position

The 8-position of the quinazoline ring, bearing the trifluoromethoxy group, offers another site for molecular diversification, albeit with different synthetic challenges compared to the activated C4 position.

Modification or Replacement of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally considered to be chemically robust and stable to many reaction conditions. Its modification or replacement is challenging and not as straightforward as the displacement of a halogen. Cleavage of the C-O bond of the trifluoromethoxy group typically requires harsh conditions, such as strong acids or reducing agents, which may not be compatible with the quinazoline core.

In some heterocyclic systems, demethylation of methoxy (B1213986) groups is a common transformation. However, the analogous "detrifluoromethoxylation" is not a standard synthetic operation. Research in this area is limited, and successful strategies would likely involve specialized reagents or catalytic systems capable of activating the strong C-O bond. Bioisosteric replacement of the trifluoromethoxy group with other functionalities, such as a trifluoromethyl (-CF₃) or a nitro (-NO₂) group, would necessitate a multi-step synthetic sequence starting from a different precursor rather than a direct transformation of the -OCF₃ group. researchgate.net

Elaboration of the Quinazoline Benzo-Ring for Diversification

Functionalization of the benzo-ring of the quinazoline nucleus provides a means to introduce additional substituents and modulate the electronic and steric properties of the molecule. For this compound, this would involve reactions at the C5, C6, or C7 positions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be employed. However, the directing effects of the existing substituents (the fused pyrimidine ring and the trifluoromethoxy group) would need to be carefully considered to achieve regioselectivity. The trifluoromethoxy group is generally considered to be a deactivating, meta-directing group in electrophilic aromatic substitution.

Alternatively, directed ortho-metalation (DoM) strategies could offer a more controlled approach to functionalize the benzo-ring. This would involve the use of a directing group to facilitate deprotonation at a specific position by a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile. However, the directing ability of the existing functionalities on the this compound core would need to be evaluated.

Synthesis of Stereoisomeric and Chiral Analogues (If Applicable)

The synthesis of stereoisomeric and chiral analogues of this compound becomes relevant when a substituent introduced into the molecule creates a stereocenter. For the parent compound itself, which is achiral, this section applies to its derivatives.

If a chiral substituent is introduced at the C4 position, for example, through a nucleophilic substitution with a chiral amine or alcohol, a pair of diastereomers could be formed if another stereocenter is already present in the nucleophile. These diastereomers could potentially be separated by chromatographic techniques.

The enantioselective synthesis of chiral analogues would require the use of chiral catalysts or auxiliaries. For instance, in a palladium-catalyzed C-C bond-forming reaction at the C4 position, the use of a chiral phosphine ligand could potentially induce enantioselectivity in the product if the newly formed bond creates a stereocenter. Similarly, the reduction of a prochiral ketone substituent on the quinazoline ring using a chiral reducing agent could lead to the formation of a single enantiomer of the corresponding alcohol. While general methodologies for asymmetric synthesis on heterocyclic scaffolds exist, specific applications to this compound derivatives are not widely reported and would likely require significant methods development. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Chloro 8 Trifluoromethoxy Quinazoline

Reactivity of the 4-Chloro Substituent

The chlorine atom at the 4-position of the quinazoline (B50416) ring is the most reactive site for nucleophilic substitution. This heightened reactivity is a consequence of the electron-withdrawing nature of the adjacent nitrogen atom, which activates the C4 position towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) reactions at the 4-position of 4-chloroquinazolines are well-documented. mdpi.comnih.gov The generally accepted mechanism proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored.

Kinetic studies on the reactions of 4-chloroquinazoline (B184009) with various nucleophiles, such as anilines and hydrazines, have provided insights into the reaction mechanism. researchgate.net These studies suggest that the mechanism can sometimes be on the borderline between a concerted and a stepwise pathway. researchgate.net Factors such as the nature of the nucleophile, the solvent, and the presence of substituents on the quinazoline ring can influence the reaction kinetics and the precise nature of the transition state. researchgate.netresearchgate.net

The reactivity of the C4 position is significantly greater than that of the C2 position in di-substituted quinazolines, such as 2,4-dichloroquinazoline. mdpi.comstackexchange.com Nucleophilic substitution occurs preferentially at C4 under milder conditions, while harsher conditions are required to substitute the chlorine at C2. stackexchange.com This regioselectivity is attributed to the greater electron deficiency and higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Interactive Table: General Conditions for Nucleophilic Aromatic Substitution at C4 of Chloroquinazolines

| Nucleophile | Solvent | Temperature (°C) | Reaction Time | Notes |

| Primary Amines | Ethanol | 0 - 25 | 2 - 24 h | Milder conditions are often sufficient. nih.gov |

| Secondary Amines | Isopropanol | Reflux | 1 - 12 h | Can require slightly more forcing conditions. |

| Anilines | Acetonitrile | 80 - 120 | 1 - 24 h | Electron-poor anilines may require longer reaction times or higher temperatures. nih.gov |

| Hydrazine (B178648) | Ethanol | 0 - 5 | 2 h | Highly reactive nucleophile. stackexchange.com |

| Thiols | Aqueous Media | Room Temp | Variable | Reaction rates and mechanisms can be complex. researchgate.net |

The presence of an 8-(trifluoromethoxy) group is expected to significantly influence the reactivity of the 4-chloro substituent. The trifluoromethoxy group (-OCF3) is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect, transmitted through both inductive and resonance effects, will further decrease the electron density of the quinazoline ring system.

Electrophilic Aromatic Substitution on the Quinazoline Ring System

Electrophilic aromatic substitution (EAS) on the quinazoline ring is generally less facile than on benzene (B151609) due to the presence of the two electron-withdrawing nitrogen atoms, which deactivate the ring towards electrophilic attack. However, under forcing conditions, EAS can occur. The directing effect of the existing substituents on the 4-Chloro-8-(trifluoromethoxy)quinazoline molecule will determine the position of the incoming electrophile.

In the case of quinazoline itself, electrophilic attack is predicted to occur on the benzene ring portion, as the pyrimidine (B1678525) ring is more deactivated. For this compound, both the chloro and trifluoromethoxy groups are deactivating. The chlorine atom is an ortho, para-director, while the trifluoromethoxy group is a meta-director. The positions on the benzene ring are C5, C6, and C7. The directing effects would be as follows:

From the 8-(trifluoromethoxy) group (meta-director): C5 and C7 are meta positions.

From the fused pyrimidine ring (deactivating): Directs away from the heterocyclic ring.

Considering these factors, electrophilic substitution is most likely to occur at the C5 or C7 position. The powerful deactivating nature of the trifluoromethoxy group would likely make the reaction challenging, requiring strong electrophiles and harsh reaction conditions.

Metal-Catalyzed Coupling Reactions (Beyond C4)

While the C4 position is dominated by nucleophilic substitution, other positions on the quinazoline ring, particularly those on the benzene portion, can be functionalized using metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. nih.govmdpi.com

To perform cross-coupling reactions at positions other than C4, a suitable handle, such as a halogen or a triflate, must be present on the benzene ring of the quinazoline core. For instance, if a bromo or iodo substituent were present at the C5, C6, or C7 position, a variety of powerful C-C bond-forming reactions could be employed:

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org It is a valuable tool for the synthesis of alkenyl-substituted quinazolines. nih.govmdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. jk-sci.com Negishi couplings are characterized by their high reactivity and selectivity. nih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to couple with an organic halide. organic-chemistry.orgwikipedia.org While powerful, the high reactivity of Grignard reagents can limit its functional group compatibility. nih.govorganic-chemistry.org

Interactive Table: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Heck | Alkene | Palladium | Forms C-C bonds with alkenes. wikipedia.org |

| Stille | Organostannane (R-SnR'3) | Palladium | Tolerant of many functional groups. wikipedia.org |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity and selectivity. jk-sci.com |

| Kumada | Grignard Reagent (R-MgX) | Palladium or Nickel | Highly reactive, but less functional group tolerant. organic-chemistry.org |

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-substituted quinazoline) to form a Pd(II) intermediate.

Transmetalation: The organometallic reagent (e.g., organotin, organozinc, or organomagnesium) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for the success of these reactions and can be tailored to the specific substrates and desired products. nih.govmdpi.com The efficiency and outcome of the coupling can be influenced by steric and electronic factors of both the quinazoline substrate and the coupling partner.

Reduction and Oxidation Chemistry

There is a notable absence of published studies detailing the reduction or oxidation of this compound. General reactions for similar heterocyclic systems might be hypothesized, but no specific reagents, conditions, or resulting products for the target molecule have been described. For instance, while the reduction of substituent groups on related quinoline (B57606) cores has been documented, this information cannot be directly extrapolated to the specific reactivity of the quinazoline ring system in this compound without experimental validation. Similarly, no information regarding the compound's behavior under oxidative conditions is available.

Ring-Opening and Ring-Closing Transformations of the Quinazoline Core

Limited information exists regarding the ring-opening and ring-closing transformations of the quinazoline core in this compound. While some studies on other 4-chloroquinazoline derivatives indicate the possibility of ring transformation reactions, for example, through reactions with hydrazine hydrate (B1144303) to form triazole derivatives, specific studies on the trifluoromethoxy-substituted variant are not present in the current body of scientific literature. The electronic influence of the 8-(trifluoromethoxy) group would likely play a significant role in the feasibility and outcome of such transformations, but without dedicated research, any discussion would be purely speculative.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical reactivity of this compound remains an unexplored area of its chemical profile. General studies on the photochemistry of quinazolinones have focused on isomerization processes, which may not be directly relevant to the chloro-substituted quinazoline . Furthermore, no specific data on the electrochemical properties, such as reduction or oxidation potentials, of this compound have been reported. Understanding its electrochemical behavior would be crucial for applications in areas such as electro-organic synthesis or the development of electroactive materials, but this information is not currently available.

Due to the scarcity of specific research on this compound, a detailed and scientifically accurate article strictly adhering to the requested outline cannot be generated at this time. Further experimental investigation into the reactivity of this compound is necessary to provide the detailed research findings required for such an analysis.

Structure Activity Relationship Sar and Molecular Design Principles

Correlation of Structural Features with Molecular Interactions

The quinazoline (B50416) scaffold serves as a foundational structure in numerous therapeutic agents, particularly kinase inhibitors. The specific arrangement and properties of its substituents dictate the compound's ability to fit into and interact with the binding sites of target proteins. Key interactions often involve hydrogen bonds with the nitrogen atoms of the quinazoline ring (specifically N1) and hydrophobic interactions with the fused benzene (B151609) ring system.

The 4-position of the quinazoline ring is a crucial vector for interaction with biological targets and is frequently modified to modulate binding affinity and selectivity. The chlorine atom in 4-Chloro-8-(trifluoromethoxy)quinazoline serves as a reactive handle for introducing a wide variety of substituents via nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This position is often occupied by an amino group, typically an aniline (B41778) derivative, in many biologically active quinazolines, such as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

The nature of the substituent at the 4-position directly influences how the molecule sits (B43327) within a target's binding pocket.

Hydrogen Bonding: The N1 atom of the quinazoline ring commonly acts as a hydrogen bond acceptor, forming a critical interaction with hinge region residues in kinases, such as the backbone NH of a methionine residue in EGFR. nih.gov

Steric and Hydrophobic Interactions: The substituent at C4 extends into a hydrophobic pocket. Replacing the chloro group with small alkyl or aryl groups can enhance van der Waals interactions and improve potency. However, excessively bulky substituents can introduce steric clashes, reducing binding affinity. nih.govchim.it For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, the substitution pattern on the aniline ring is critical for potency and selectivity. Small, lipophilic groups are often favored. nih.gov

Selectivity: Modification at the C4 position can also impart selectivity for different biological targets. The introduction of specific functional groups can create favorable interactions with residues unique to one target over another. For example, designing compounds with substituents that exploit differences in the hydrophobic pockets of various kinases can lead to highly selective inhibitors.

The following table illustrates the impact of C4-substituent modifications on the inhibitory activity of quinazoline derivatives against EGFR kinase, a common target for this class of compounds.

| Compound | C4-Substituent | EGFR IC₅₀ (nM) | Reference |

|---|---|---|---|

| Gefitinib (B1684475) | 3-chloro-4-fluoroaniline | 33 | nih.gov |

| Erlotinib | 3-ethynylaniline | 2 | nih.gov |

| Lapatinib | (3-chloro-4-((3-fluorobenzyl)oxy)aniline) | 10 | nih.gov |

The 8-(trifluoromethoxy) group (-OCF₃) is a unique substituent that significantly influences the molecule's physicochemical properties.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This electronic pull deactivates the quinazoline ring system, which can influence the reactivity of the scaffold, for example, by making the C4 position more susceptible to nucleophilic attack. This property can also affect the pKa of the quinazoline nitrogens, potentially altering hydrogen bonding strengths. The electron-withdrawing nature of the -OCF₃ group is generally stronger than that of a trifluoromethyl (-CF₃) group. mdpi.com

Steric Effects: The trifluoromethoxy group is bulkier than a fluorine atom or a methoxy (B1213986) group. mdpi.com Its presence at the 8-position can introduce steric constraints that influence the conformation of adjacent substituents, particularly those at the C4 position, thereby affecting how the molecule binds to its target. researchgate.net

Lipophilicity and Metabolic Stability: The -OCF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative demethylation that can occur with methoxy groups. mdpi.com This metabolic stability can lead to an improved pharmacokinetic profile.

In studies on quinoline (B57606) systems, which are structurally related to quinazolines, the 8-(trifluoromethoxy) substitution was noted for improving pharmacokinetic profiles compared to 8-CF₃ or 8-F analogues due to a balance of lipophilicity and reduced electron-withdrawing effects. evitachem.com

Substituents can impose conformational restrictions on the quinazoline core and its appendages. A notable example is the interaction between a substituent at the 4-position and the hydrogen atom at the 5-position. When a bulky group, such as an N-methyl aniline, is placed at C4, steric hindrance with the 5-H proton can restrict rotation around the C4-N bond. nih.gov This forces the aniline ring into a specific, preferred conformation, which can be beneficial if it aligns with the optimal geometry for binding but detrimental if it does not. nih.gov The 8-substituent can likewise influence the orientation of the 4-substituent through space, although this effect is generally less pronounced than the C5-H interaction.

Pharmacophore Elucidation within Quinazoline Derivatives

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline derivatives acting as kinase inhibitors, a well-established pharmacophore has been elucidated. ekb.egmdpi.comnih.gov

Key features typically include:

A Hydrogen Bond Acceptor: The N1 atom of the quinazoline ring is a critical hydrogen bond acceptor.

A Hydrogen Bond Donor: An amine at the C4 position often provides a hydrogen bond donor that interacts with the target protein.

Hydrophobic/Aromatic Regions: The quinazoline core itself provides a flat, hydrophobic surface that engages in van der Waals and π-π stacking interactions.

Solvent-Exposed Region: Substituents on the C4-aniline group and at the 6- and 7-positions often extend into a solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties without disrupting core binding interactions.

The 8-(trifluoromethoxy) group in this compound would contribute to the hydrophobic character of the core and could potentially form specific interactions with hydrophobic pockets in a target protein.

Rational Design Strategies for Enhanced Molecular Recognition

Building on SAR and pharmacophore insights, medicinal chemists employ several strategies to design derivatives with improved potency, selectivity, and drug-like properties.

Scaffold Hopping: This strategy involves replacing the central quinazoline core with a different heterocyclic system while maintaining the crucial spatial orientation of the key interacting substituents. nih.govacs.org The goal is to discover novel chemical entities with potentially improved properties or to circumvent existing patents. For example, a thienopyrimidine core might be used to replace the quinazoline ring, preserving the relative positions of the C4-aniline and other substituents. nih.gov

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. mdpi.comnih.gov This strategy is used to fine-tune a molecule's properties.

At the 4-Position: The chloro group is primarily a leaving group for synthesis. In the final molecule, it is typically replaced by various amine-containing moieties.

At the 8-Position: The 8-(trifluoromethoxy) group could be replaced with other electron-withdrawing, lipophilic, and metabolically stable groups to probe for optimal interactions. Potential bioisosteres might include a trifluoromethyl (-CF₃) group, a cyano (-CN) group, or various halogen atoms. Each replacement would subtly alter the electronic profile, size, and lipophilicity, allowing for the optimization of target engagement and pharmacokinetic properties.

Through these rational design approaches, the this compound scaffold can be systematically modified to develop potent and selective molecules for specific biological targets.

Exploration of Linker Chemistry and Peripheral Modifications

Research into analogous quinazoline scaffolds has demonstrated that the length, rigidity, and chemical character of the linker are critical determinants of inhibitory potency. For instance, in the broader class of 4-anilinoquinazolines, the length of an alkyloxy linker can impact the binding mode within the kinase active site. Studies have shown that a two-carbon bridge may be more favorable than a three-carbon linker, which can lead to a less optimal binding orientation. nih.gov Conversely, in other contexts, longer carbon chain linkers, such as a four-carbon chain, have been found to be optimal for dual inhibitory activity against certain kinase targets. nih.gov

Furthermore, the incorporation of different functionalities within the linker, such as urea (B33335) or thiourea (B124793) motifs, has been shown to be more favorable for inhibitory activity compared to other linker types in specific 4-arylamino-quinazoline derivatives. nih.gov These groups can form additional hydrogen bond interactions within the target protein's active site, thereby enhancing binding affinity.

Peripheral modifications, referring to the chemical groups at the terminus of the linker, also play a pivotal role in defining the structure-activity relationship (SAR). The substitution pattern on a terminal phenyl ring, for example, can dramatically alter biological activity. In some series of 4-anilino-quinazoline derivatives, small hydrophobic substituents like chlorine and methyl groups at the para and meta positions of the terminal benzene ring led to elevated inhibitory activity, while ortho-substitution was less tolerated. nih.gov The introduction of a trifluoromethyl group at the 4-position of the anilino ring has been shown to slightly improve potency in certain 4-anilino-6-aminoquinazoline derivatives. nih.gov

The trifluoromethoxy (-OCF₃) group at the 8-position of the quinazoline core itself is a key peripheral modification that significantly influences the molecule's properties. This group is a bioisostere for more common substituents like methoxy or chloro groups, offering a unique combination of high electronegativity and enhanced lipophilicity. evitachem.com This can lead to improved membrane permeability and metabolic stability. evitachem.com In quinoline systems, an 8-(trifluoromethoxy) substitution has been shown to deactivate the ring towards electrophilic attack while enhancing reactivity at the C2 and C4 positions for nucleophilic substitution. evitachem.com This electronic effect can influence the reactivity of the 4-chloro position and subsequent derivatization.

| Linker Type | Optimal Length/Features | Impact on Activity |

| Alkyloxy | Two-carbon bridge | Favorable binding mode in some EGFR inhibitors. nih.gov |

| Carbon Chain | Four carbons | Optimal for certain dual EGFR/HER2 inhibitory activities. nih.gov |

| Urea/Thiourea | Urea favored over thiourea | More favorable for inhibitory activity in some EGFR T790M/L858R inhibitors. nih.gov |

Targeted Modulation of Specific Molecular Pathways (e.g., kinase inhibition at a molecular level)

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the development of kinase inhibitors. nih.govnih.govnih.govmdpi.com These compounds typically exert their effect by competing with ATP for binding to the catalytic domain of protein kinases, thereby inhibiting the phosphorylation of downstream substrates and disrupting signal transduction pathways crucial for cell proliferation, survival, and differentiation. The 8-(trifluoromethoxy) substituent on the quinazoline ring is anticipated to modulate the kinase inhibitory profile of derivatives of this compound.

The primary molecular targets for many 4-anilinoquinazoline derivatives are receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov The binding of these inhibitors to the ATP-binding site of EGFR, for example, is stabilized by key hydrogen bond interactions between the N1 and N3 atoms of the quinazoline core and backbone residues of the kinase hinge region, such as Met793. nih.gov

Molecular docking studies on related quinazoline derivatives provide insights into the potential binding modes of 4-anilino-8-(trifluoromethoxy)quinazoline analogs. These studies reveal that substituents on the quinazoline ring can influence the orientation of the inhibitor within the active site. For instance, a side chain at position 6 has been shown to form a novel hydrogen bond with Leu718 in the EGFR active site. nih.gov While specific docking studies for 8-(trifluoromethoxy) derivatives are not widely reported, the steric and electronic properties of this group would likely influence the compound's conformation and interactions with nearby residues in the kinase domain.

The trifluoromethoxy group's strong electron-withdrawing nature can impact the electron density of the quinazoline ring system, potentially affecting the strength of the key hydrogen bonds with the kinase hinge region. Its lipophilicity may also favor interactions with hydrophobic pockets within the ATP-binding site. evitachem.com

Derivatives of this scaffold have the potential to act as dual or multi-kinase inhibitors, targeting several pathways simultaneously. For example, various 4-anilino-quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR2, or as inhibitors of both EGFR and HER2. nih.gov The specific peripheral modifications introduced at the 4-position, guided by the SAR, would ultimately determine the selectivity profile of these compounds against a panel of kinases. The strategic combination of the 8-(trifluoromethoxy) group with optimized linkers and peripheral moieties could lead to the development of highly potent and selective inhibitors targeting specific molecular pathways implicated in diseases such as cancer. nih.govnih.govmdpi.com

| Compound | Target Kinase(s) | Key Interactions |

| 4-Anilinoquinazoline Scaffold | EGFR | Hydrogen bonds between quinazoline N1/N3 and kinase hinge region (e.g., Met793). nih.gov |

| 6-Substituted 4-Anilinoquinazolines | EGFR | Potential for additional hydrogen bonds with residues like Leu718. nih.gov |

| 4-Anilino-8-(trifluoromethoxy) quinazoline Analogs | EGFR, VEGFR, etc. (Predicted) | The -OCF₃ group may influence binding through electronic and hydrophobic interactions. evitachem.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods are used to predict a molecule's geometry, electronic structure, and reactivity.

The electronic structure of a molecule is key to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.netsci-hub.se

For quinoline (B57606) derivatives, which share a similar heterocyclic structure, DFT calculations have been used to determine HOMO-LUMO energies and map their distribution across the molecule. researchgate.net For instance, in one study on a triazole-derivatized quinoline, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety, indicating the likely sites of electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. sci-hub.se

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information is valuable for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

Table 1: General Parameters from Quantum Chemical Calculations for Heterocyclic Compounds This table is illustrative of the types of data generated in such studies, as specific data for 4-Chloro-8-(trifluoromethoxy)quinazoline is not available.

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to molecular stability and reactivity |

| Mulliken Charges | Calculated partial atomic charges | Predicts sites for electrostatic interactions |

| MEP Map | Molecular Electrostatic Potential Map | Visualizes electrophilic and nucleophilic regions |

Quantum chemical calculations are instrumental in predicting the reactivity of different sites within a molecule and elucidating reaction mechanisms. For halogenated quinazolines, DFT calculations can predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

A study on 2,4-dichloro-quinazoline showed that the carbon atom at the 4-position has a higher LUMO coefficient and that nucleophilic attack at this position has a lower activation energy compared to the 2-position. mdpi.com This theoretical finding supports experimental observations that substitution reactions preferentially occur at the C4 position. mdpi.commdpi.com Such studies are crucial for planning synthetic routes and understanding the chemical behavior of compounds like this compound, where the chlorine at the C4 position is expected to be a primary site for nucleophilic attack.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein receptor. pandawainstitute.comresearchgate.net

Molecular docking simulations can predict the binding pose and affinity of a ligand within the active site of a target protein. For various quinazoline derivatives, docking studies have been performed to investigate their potential as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. pandawainstitute.com For example, docking of quinazolinone derivatives into the dihydrofolate reductase (DHFR) active site has been used to predict binding energies and interaction modes.

Virtual screening is a computational method that involves docking large libraries of compounds against a target protein structure to identify potential "hits" or lead compounds. nih.govnih.gov This approach has been successfully applied to quinazoline libraries to find potential inhibitors for various therapeutic targets. nih.gov In one study, a library of 1000 quinazoline derivatives was screened against EGFR, leading to the identification of several compounds with better predicted binding scores than a known control drug. nih.gov This demonstrates the power of virtual screening to prioritize compounds for further experimental testing.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static snapshot of the interaction, MD simulations can assess the stability of the predicted binding pose and the flexibility of the complex. pandawainstitute.comnih.gov

Studies on quinazoline derivatives bound to EGFR have used MD simulations to confirm the stability of the docking poses. nih.govnih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period (e.g., 100-200 nanoseconds), researchers can verify that the ligand remains stably bound within the active site and identify which parts of the complex are more mobile. nih.govnih.gov These simulations provide a more realistic picture of the molecular interactions in a physiological environment.

Conformational Analysis and Ligand Dynamics in Solution and Bound States

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis of this compound reveals the preferred spatial arrangement of its atoms and the dynamics of its structure in different environments.

The trifluoromethoxy (-OCF3) group at the 8-position significantly influences the conformational landscape of the quinazoline ring. Due to the steric bulk of the trifluoromethyl group and hyperconjugative interactions between the oxygen lone-pair electrons and the C-F σ* orbitals, the O-CF3 bond is predicted to lie in a plane orthogonal to the aromatic quinazoline ring. nih.gov This perpendicular orientation minimizes steric clash and is an electronically favorable arrangement.

Molecular dynamics (MD) simulations are a powerful computational tool to study the movement of atoms and molecules over time. For quinazoline derivatives, MD simulations can provide insights into their flexibility and behavior in both an unbound state (in solution) and when bound to a biological target, such as a protein's active site. abap.co.infrontiersin.orgnih.gov By simulating the compound's movement, researchers can understand how it adapts its conformation to fit into a binding pocket and how stable the resulting complex is. Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the ligand's position and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are more flexible. abap.co.in For this compound, MD studies would be invaluable in predicting its binding mode and the stability of its interactions with target proteins.

Stability and Interaction Dynamics within Molecular Complexes

The therapeutic effect of a drug molecule is determined by its interaction with its biological target. Computational methods are used to predict and analyze the stability and dynamics of the complex formed between a ligand, such as this compound, and a protein.

Molecular docking studies can predict the preferred binding orientation of the compound within the active site of a target protein. These studies have shown that the quinazoline scaffold often forms key interactions with the hinge region of protein kinases. nih.gov The substituents on the quinazoline ring then dictate the specificity and strength of the binding.

For this compound, the following interactions are predicted to be important:

Hydrophobic Interactions: The quinazoline ring itself is aromatic and can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. benthamdirect.com

Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Trifluoromethoxy Group Interactions: The trifluoromethoxy group is highly lipophilic and can significantly contribute to binding affinity through hydrophobic interactions. nih.govbeilstein-journals.org The fluorine atoms can also participate in weak hydrogen bonds or other electrostatic interactions.

Molecular dynamics simulations can further elucidate the stability of these interactions over time, providing a more dynamic picture of the molecular complex. nih.gov The analysis of hydrogen bond occupancy and the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can quantify the stability of the ligand-protein complex.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds.

For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. frontiersin.orgnih.govbenthamdirect.com These methods build a model by aligning a set of molecules with known activities and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The model then correlates these fields with the observed biological activity.

The key steps in developing a QSAR model for derivatives of this compound would include:

Dataset Selection: A series of quinazoline analogs with experimentally determined biological activities would be compiled.

Molecular Alignment: The compounds would be aligned based on a common substructure, typically the quinazoline scaffold.

Descriptor Calculation: CoMFA and CoMSIA fields would be calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to generate the QSAR model. The model's predictive power would be rigorously validated using internal (cross-validation) and external test sets of compounds.

The resulting QSAR models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky, electron-withdrawing group at a specific position would be beneficial for activity, thus guiding the design of the next generation of compounds.

Below is a table summarizing the key statistical parameters used in QSAR model validation:

| Parameter | Description | Acceptable Value |

| q² (or CV-r²) | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | > 0.5 |

| r² | Non-cross-validated correlation coefficient; a measure of the model's ability to fit the training set data. | > 0.6 |

| r²_pred | Predictive correlation coefficient for the external test set; a measure of the model's ability to predict the activity of new compounds. | > 0.5 |

In Silico Mechanistic Elucidation of Reaction Pathways

Computational chemistry can also be used to study the mechanisms of chemical reactions, providing insights into reaction feasibility, regioselectivity, and the stability of intermediates and transition states. A key reaction for the functionalization of this compound is nucleophilic aromatic substitution (SNA r) at the C4 position.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway of an incoming nucleophile (e.g., an amine) with the quinazoline core. By calculating the potential energy surface, chemists can determine the activation energies for substitution at different positions on the ring. Studies on related 2,4-dichloroquinazolines have shown that substitution is highly favored at the C4 position over the C2 position. This regioselectivity is due to the lower activation energy barrier for the formation of the Meisenheimer complex intermediate at the C4 position.

Computational analysis of the SNAr reaction on this compound would involve:

Modeling Reactants and Products: The 3D structures of the reactants, intermediates, transition states, and products are optimized.

Analyzing Electronic Effects: The electronic properties of the quinazoline ring, influenced by the chloro and trifluoromethoxy substituents, can be analyzed to explain the observed reactivity and regioselectivity.

These in silico studies provide a theoretical foundation for understanding and predicting the outcomes of synthetic transformations, aiding in the efficient development of new derivatives of this compound.

Applications in Advanced Organic Synthesis and Material Science Research

4-Chloro-8-(trifluoromethoxy)quinazoline as a Key Intermediate in Complex Molecule Synthesis

The primary role of this compound in organic synthesis is that of a key intermediate, a foundational building block for constructing more complex molecular architectures. The chlorine atom at the 4-position of the quinazoline (B50416) ring is a proficient leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups and molecular fragments.

One of the most common applications is in the synthesis of 4-aminoquinazoline derivatives. arabjchem.org The reaction of 4-chloroquinazolines with various primary or secondary amines is a widely employed procedure to generate libraries of compounds, many of which are investigated for their biological activity. nih.gov For instance, microwave-mediated N-arylation reactions with substituted anilines can efficiently produce novel 4-anilinoquinazolines, a class of compounds known for their potential as anticancer agents. nih.gov Similarly, reactions with piperazine (B1678402) analogs have been used to create new quinazoline derivatives with potential antiproliferative activities. researchgate.net

The synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine serves as a clear example, where a 4-chloro-7-fluoro-6-nitro-quinazoline intermediate undergoes a series of substitution and reduction reactions to yield the final complex product. researchgate.net The trifluoromethoxy group at the 8-position of the title compound is significant, as it modulates the electronic properties of the scaffold and can influence the pharmacokinetic profile and target engagement of the final complex molecule. nih.gov

| Precursor Class | Reactant/Nucleophile | Resulting Complex Molecule Class | Significance/Application | Reference |

|---|---|---|---|---|

| 4-Chloroquinazolines | Substituted Anilines | 4-Anilinoquinazolines | Potential anticancer agents, EGFR inhibitors | nih.gov |

| 4-Chloro-7-fluoro-6-nitro-quinazoline | 4-Chloro-3-(trifluoromethyl)aniline | N-(4-chloro-3-trifluoromethyl-phenyl)-7-fluoro-6-nitro-quinazolin-4-amine | Intermediate for multi-substituted quinazoline diamines | researchgate.net |

| 6,7-Disubstituted 4-chloroquinazoline | Piperazine Analogs | Quinazoline-piperazine Hybrids | Investigated for antiproliferative and cell migration inhibitory activity | researchgate.net |

| 4-Chloroquinazolines | Hydrazine (B178648) Hydrate (B1144303) | 4-Hydrazinylquinazolines | Precursors for fused heterocyclic systems like triazoloquinazolines | chem-soc.si |

Scaffold for the Development of Novel Heterocyclic Systems

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov this compound serves as an excellent starting point for scaffold-based drug design, enabling the creation of novel and diverse heterocyclic systems. The inherent stability of the quinazoline core, combined with the reactivity of the 4-chloro position, allows chemists to systematically modify the structure to explore chemical space and optimize biological activity.

The introduction of substituents through the 4-position can lead to entirely new fused-ring systems. For example, reaction of 4-chloroquinazoline derivatives with hydrazine hydrate and subsequent condensation can furnish fused arabjchem.orgnih.govnih.govtriazoloquinazoline derivatives. chem-soc.si This strategy extends the heterocyclic framework, creating more rigid and conformationally defined structures. Other research has focused on synthesizing novel thiazole-fused quinazolinones and their quinazoline analogues, demonstrating the versatility of the core scaffold in creating diverse polycyclic systems. mdpi.com

The trifluoromethyl group, closely related to the trifluoromethoxy group, is known to be beneficial for the cytotoxic activity of resulting compounds, potentially by enhancing metabolic stability or improving binding affinity with target proteins. nih.gov This makes the 8-(trifluoromethoxy) substituent a valuable feature in the design of new therapeutic agents.

| Core Scaffold | Synthetic Strategy | Resulting Novel System | Area of Research | Reference |

|---|---|---|---|---|

| Quinazoline | Fusion with a thiazole (B1198619) ring | Thiazolo[5,4-f]quinazolines | Kinase inhibitors for neurodegenerative diseases | mdpi.com |

| 4-Chloroquinazoline | Reaction with hydrazine followed by cyclization | arabjchem.orgnih.govnih.govTriazolo[4,3-c]quinazolines | Antitumor agents | chem-soc.si |

| Bis-chloroquinazoline | Coupling with amine linkers | Pyridine bis-quinazolines | Selective G-quadruplex DNA stabilizers for cancer therapy | nih.gov |

| Benzimidazo quinazoline | Structural modification of the core | Substituted Benzimidazo[1,2-c]quinazolines | Antitubercular agents | mdpi.com |

Precursor for Functional Materials (If Applicable in Research Literature)

While the primary application of quinazoline derivatives is in medicinal chemistry, their structural properties suggest potential in the field of functional materials. cbijournal.com Aromatic polycyclic compounds are often characterized by the delocalization of π-electrons across their fused-ring system, a feature that can give rise to useful photophysical properties like fluorescence. researchgate.net

Some research has noted that synthesized quinazoline derivatives can exhibit potent fluorescence properties with high quantum yields. frontiersin.org Such characteristics are essential for the development of organic fluorescent materials, which have applications in technologies like organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents.

However, the specific use of this compound as a precursor for functional materials is not extensively documented in current research literature. Its potential in this area remains an avenue for future exploration, building upon the known fluorescent properties of the broader quinazoline class. The combination of the rigid heterocyclic core with the electronically influential trifluoromethoxy group could be exploited to tune the emission and absorption wavelengths of novel fluorophores.

Design of Chemical Probes for Biological Research

Chemical probes are indispensable tools for elucidating biological processes, allowing researchers to track molecules, visualize cellular structures, and identify protein targets. This compound is an excellent candidate for the core structure, or pharmacophore, in the design of such probes. Its utility stems from the ability to combine a target-recognition moiety (the quinazoline scaffold) with a reporter group via its reactive 4-position.

One prominent application is in the creation of fluorescent probes. By conjugating the quinazoline core with a known fluorophore, such as coumarin (B35378) or fluorescein, researchers have successfully developed small-molecule fluorescent probes with high affinity and sensitivity for specific biological targets like α1-Adrenergic receptors. nih.gov In this design, the quinazoline portion of the molecule is responsible for binding to the receptor, while the attached fluorophore provides a visual signal for imaging.